2-Ethynylazetidine;2,2,2-trifluoroacetic acid
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Overview
Description
2-Ethynylazetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynylazetidine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic acid. One common method is the reaction of 2-ethynylazetidine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynylazetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Scientific Research Applications
2-Ethynylazetidine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-ethynylazetidine;2,2,2-trifluoroacetic acid exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity. These interactions can influence the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle without the ethynyl and trifluoroacetic acid groups.
Trifluoroacetic Acid: A strong organic acid without the azetidine and ethynyl groups.
2-Ethynylpyrrolidine: A five-membered nitrogen-containing heterocycle with an ethynyl group but without the trifluoroacetic acid moiety.
Uniqueness
2-Ethynylazetidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring, ethynyl group, and trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H8F3NO2 |
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Molecular Weight |
195.14 g/mol |
IUPAC Name |
2-ethynylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N.C2HF3O2/c1-2-5-3-4-6-5;3-2(4,5)1(6)7/h1,5-6H,3-4H2;(H,6,7) |
InChI Key |
WHADRJBGNBCYOS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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